Product packaging for 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene(Cat. No.:CAS No. 1804382-30-6)

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene

Cat. No.: B2666231
CAS No.: 1804382-30-6
M. Wt: 254.44
InChI Key: KWWWELWYCRMPPY-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Chemistry

Aromatic compounds, characterized by their stable ring structures, are fundamental to organic chemistry. openaccessjournals.com The introduction of various substituents, such as halogens (F, Cl, Br, I) and nitro groups (-NO₂), onto the benzene (B151609) ring dramatically influences its electronic properties and reactivity. rsc.org The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. Halogens also exhibit electron-withdrawing inductive effects but can donate electron density through resonance. The interplay of these electronic effects in polyhalogenated nitroaromatics leads to complex and often highly specific reactivity patterns.

Importance of Substituted Benzene Derivatives in Chemical Research

Substituted benzene derivatives are foundational building blocks in the synthesis of a vast array of organic molecules. They are integral to the development of pharmaceuticals, agrochemicals, dyes, polymers, and other functional materials. researchgate.net The specific nature and position of the substituents on the benzene ring are crucial in determining the final properties and biological activity of the target molecules. For instance, many pharmaceutical drugs contain aromatic rings, and their efficacy is often dictated by the precise arrangement of substituents that interact with biological targets. svedbergopen.com

Rationale for the Academic Investigation of 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene

The academic investigation of a specific, and potentially novel, compound like this compound is driven by several factors. The unique substitution pattern of this molecule—a bromine, a chlorine, a fluorine, and a nitro group on a benzene ring—suggests a highly specific electronic and steric environment. This distinct arrangement is expected to impart unique reactivity, making it a valuable tool for synthetic chemists. The study of such molecules contributes to a deeper understanding of structure-reactivity relationships and can lead to the discovery of new synthetic methodologies and novel compounds with potentially useful properties.

Overview of Current Research Landscape for Related Compounds

The research landscape for polyhalogenated aromatic compounds is active and expanding. nih.govnih.gov Current research often focuses on the development of selective synthesis methods, particularly site-selective cross-coupling reactions, to functionalize these molecules in a controlled manner. nih.gov There is also significant interest in their application as precursors for advanced materials and biologically active compounds. While direct research on this compound is not widely published, extensive studies on related isomers provide a solid foundation for predicting its behavior and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClFNO2 B2666231 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene CAS No. 1804382-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWWELWYCRMPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804382-30-6
Record name 1-bromo-4-chloro-3-fluoro-2-nitrobenzene
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Synthetic Methodologies and Regioselective Approaches for 1 Bromo 4 Chloro 3 Fluoro 2 Nitrobenzene

Strategies for Introducing Multiple Halogen and Nitro Groups onto the Benzene (B151609) Ring

The creation of a tetrasubstituted benzene ring with a specific substitution pattern, as seen in 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, is a significant synthetic challenge. The primary method for achieving this is through electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The key to a successful synthesis lies in the sequential and regioselective introduction of each functional group.

A plausible synthetic route for this compound involves a sequence of halogenation and nitration steps. The order of these reactions is paramount to ensure the correct placement of each substituent. One logical pathway begins with a pre-existing di- or tri-halogenated benzene derivative, followed by nitration as a key regioselective step.

A potential synthetic pathway could commence with 1-bromo-4-chloro-3-fluorobenzene. The final step would then be the nitration of this trisubstituted benzene. The success of this step hinges on the directing effects of the three halogen atoms to guide the incoming nitro group (-NO2) to the desired C-2 position.

Proposed Synthetic Sequence:

Starting Material: 1-bromo-4-chloro-3-fluorobenzene.

Nitration: The trihalobenzene is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Aromatic Substitution: The nitronium ion is attacked by the electron-rich π-system of the benzene ring. The existing halogen substituents direct this attack.

Product Formation: Following the attack, a proton is lost from the intermediate carbocation (arenium ion), restoring aromaticity and yielding the final product, this compound.

The feasibility of this final step is supported by the collective directing effects of the halogen substituents, which will be discussed in detail in the following section.

The regioselectivity of the nitration of 1-bromo-4-chloro-3-fluorobenzene is determined by the interplay of the electronic and steric effects of the three halogen substituents. Halogens are a unique class of substituents in electrophilic aromatic substitution. While they are deactivating towards the reaction rate due to their strong electron-withdrawing inductive effect (-I effect), they are ortho-, para- directors because of their electron-donating resonance effect (+R effect), where their lone pairs can stabilize the intermediate carbocation.

In the case of 1-bromo-4-chloro-3-fluorobenzene, we must consider the directing influence of each halogen on the available positions for nitration (C-2, C-5, and C-6):

Fluorine (at C-3): Directs ortho to C-2 and C-4, and para to C-6. Since C-4 is already substituted, it strongly directs the incoming nitro group to the C-2 and C-6 positions.

Chlorine (at C-4): Directs ortho to C-3 and C-5. With C-3 already occupied, it directs towards C-5.

Bromine (at C-1): Directs ortho to C-2 and C-6, and para to C-4. With C-4 substituted, it directs towards C-2 and C-6.

The directing effects of the substituents can be summarized in the following table:

SubstituentPositionInductive EffectResonance EffectDirecting Preference
BromineC-1-I (Deactivating)+R (o,p-directing)C-2, C-6
FluorineC-3-I (Deactivating)+R (o,p-directing)C-2, C-6
ChlorineC-4-I (Deactivating)+R (o,p-directing)C-5

Analyzing the combined effects:

Position C-2: This position is ortho to both the bromine at C-1 and the fluorine at C-3. This represents a strong activation for electrophilic attack, as two groups are directing to this site.

Position C-6: This position is ortho to the bromine at C-1 and para to the fluorine at C-3. This also represents a strongly directed position.

Position C-5: This position is ortho to the chlorine at C-4.

Between the highly favored C-2 and C-6 positions, steric hindrance can play a deciding role. The C-2 position is situated between the bromine and fluorine atoms. The C-6 position is adjacent only to the bromine atom. Depending on the size of the electrophile and the precise electronic balance, one isomer may be favored. However, the strong directing effect from the fluorine atom (the most electronegative) to its ortho position (C-2) is a powerful influence. The convergence of directing effects from both the C-1 bromine and C-3 fluorine makes the C-2 position a highly probable site for nitration, leading to the formation of this compound.

Fluorination Techniques in Complex Aromatic Systems

Introducing a fluorine atom onto an already substituted and often electron-deficient aromatic ring requires specialized methods. The choice of fluorination technique depends heavily on the substrate and the desired regiochemistry. For a molecule like the target compound, where the fluorine is surrounded by other halogens and a nitro group, both electrophilic and nucleophilic strategies can be considered in different synthetic contexts.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine species ("F⁺"). researchgate.net These methods are most effective on activated or neutral aromatic rings. For complex, deactivated systems, their efficacy can be limited, but they remain a crucial tool in organofluorine chemistry.

The most common electrophilic fluorinating agents are N-F reagents, which contain a nitrogen-fluorine bond where the nitrogen is attached to strong electron-withdrawing groups. This polarization makes the fluorine atom electron-deficient and reactive towards nucleophiles.

Common Electrophilic Fluorinating Reagents:

Reagent NameAcronymStructure Description
Selectfluor®F-TEDA-BF₄1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
N-FluorobenzenesulfonimideNFSI(PhSO₂)₂NF

The mechanism is generally considered to be a standard electrophilic aromatic substitution. However, because N-F reagents are relatively mild electrophiles, these reactions often require either an activated aromatic substrate or the use of a strong acid catalyst to enhance the electrophilicity of the reagent. In the context of synthesizing the target compound, an electrophilic fluorination step would likely need to be performed early in the sequence, before strongly deactivating groups like the nitro group are introduced.

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, particularly on electron-poor aromatic rings. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like Cl, Br, or even NO₂).

The mechanism proceeds in two steps:

Addition: A nucleophilic fluoride (B91410) source (e.g., KF, CsF) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing group, which is crucial for stabilizing the intermediate. nih.gov

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the fluorinated product.

For the synthesis of this compound, a nucleophilic approach could involve a precursor like 1-bromo-3,4-dichloro-2-nitrobenzene. In this hypothetical precursor, the nitro group at C-2 strongly activates the chlorine at the C-3 position for nucleophilic attack by a fluoride ion. The chlorine at C-4 would be less activated as it is meta to the nitro group. This high regioselectivity makes SₙAr a highly attractive strategy for late-stage fluorination in the synthesis of complex nitroaromatics.

Direct fluorination with elemental fluorine (F₂) is the most fundamental method for creating C-F bonds. However, it is also the most reactive and least selective. Reactions involving F₂ are highly exothermic and often lead to a mixture of products, including polyfluorinated compounds and fragmentation of the aromatic ring.

Due to its high reactivity, elemental fluorine is typically used in a diluted form (e.g., 5-10% F₂ in N₂) and at low temperatures to control the reaction. The mechanism is complex and can involve radical pathways, making it difficult to predict and control the regioselectivity, especially with polysubstituted aromatic compounds. For the synthesis of a specific isomer like this compound, direct fluorination is generally not a viable method due to its lack of selectivity. researchgate.net Other reagents like Xenon Difluoride (XeF₂) can also be used for direct fluorination and offer milder conditions, but selectivity remains a significant challenge. masterorganicchemistry.com

Advanced Nitration Procedures

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto an aromatic ring. masterorganicchemistry.comlibretexts.org For a substrate like 1-bromo-4-chloro-3-fluorobenzene, direct nitration must overcome the challenge of directing the incoming electrophile, the nitronium ion (NO₂⁺), to the desired C2 position amidst multiple possible sites. libretexts.org

Regioselective Nitration of Halogenated Benzenes

The introduction of a nitro group onto a benzene ring already bearing halogen substituents is governed by their electronic and steric effects. Halogens are deactivating yet ortho-, para-directing groups. In the case of 1-bromo-4-chloro-3-fluorobenzene, the three halogens exert competing influences on the regiochemical outcome of nitration.

The primary challenge is to achieve nitration at the C2 position, which is ortho to both the bromine at C1 and the fluorine at C3, and meta to the chlorine at C4. Traditional nitration methods, often employing a mixture of nitric acid and sulfuric acid, can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. orgchemres.org

Research into the nitration of halogenated benzenes has focused on enhancing regioselectivity. The relative directing ability of halogens (F > Cl > Br) and the steric hindrance they impose play crucial roles. For instance, in competitive nitration reactions, bromobenzene (B47551) and chlorobenzene (B131634) exhibit similar reaction rates, while both are significantly slower than acetanilide (B955) but faster than nitrobenzene (B124822). stmarys-ca.edu Achieving high selectivity for a specific isomer in a tri-halogenated system requires fine-tuning of reaction conditions and nitrating agents. Modern nitrating agents like nitronium salts (e.g., NO₂BF₄) can offer improved regioselectivity under milder conditions compared to traditional mixed acids.

Zeolite-Catalyzed Nitration and Heterogeneous Catalysis

Heterogeneous catalysis, particularly using zeolites, has emerged as a greener and more selective alternative for aromatic nitration. cardiff.ac.uk Zeolites are microporous aluminosilicates that can act as shape-selective catalysts. The defined pore structure of zeolites can influence the regioselectivity of the reaction by favoring the formation of sterically less demanding isomers that fit within the catalyst's channels. rsc.orgresearchgate.net

Studies on the nitration of simple halogenobenzenes using zeolite catalysts, such as Hβ or HY, with nitrating systems like nitrogen dioxide and oxygen, have demonstrated significantly enhanced para-selectivity. rsc.orgresearchgate.net This approach minimizes the production of unwanted ortho-isomers and reduces the use of corrosive mineral acids. researchgate.net For example, the nitration of chlorobenzene and bromobenzene over zeolite Hβ shows a strong preference for the para-isomer. rsc.org

While these studies focus on monosubstituted halobenzenes, the principles of shape-selective catalysis can be extended to more complex substrates. The confinement of the 1-bromo-4-chloro-3-fluorobenzene molecule within the zeolite pores could potentially favor the formation of the 2-nitro isomer by influencing the orientation of the electrophilic attack. The catalyst can often be recycled with minimal loss in activity, adding to the environmental and economic advantages of the process. rsc.orgresearchgate.net

Below is a table summarizing the results of zeolite-catalyzed nitration for various halogenated benzenes, illustrating the potential for high regioselectivity.

SubstrateCatalystNitrating AgentTemp (°C)Yield (%)p/o Ratio
ChlorobenzeneZeolite HβHNO₃ / Ac₂O0-20QuantitativeHigh
BromobenzeneZeolite HβHNO₃ / Ac₂O0-20QuantitativeHigh
FluorobenzeneZeolite HβNO₂ / O₂0>994.8
ChlorobenzeneZeolite HβNO₂ / O₂0>9910.1
BromobenzeneZeolite HβNO₂ / O₂09710.5
Data compiled from studies on clean and regioselective nitration. researchgate.netrsc.org

Diazotization and Sandmeyer-Type Reactions for Halogen Introduction

An alternative synthetic strategy involves building the molecule through a sequence of reactions that install the substituents in a controlled manner. Diazotization of an aromatic amine followed by a Sandmeyer or related reaction is a powerful method for introducing halogens, cyano, or hydroxyl groups onto an aromatic ring. wikipedia.orgorganic-chemistry.orglibretexts.org This approach offers excellent control over regiochemistry, as the position of the introduced substituent is determined by the location of the amino group on the precursor.

A plausible route to this compound could start from a pre-existing aniline (B41778) derivative. For example, one could envision a synthesis starting from 2-chloro-4-fluoroaniline. This precursor could be diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid) and then subjected to a Sandmeyer reaction with cuprous bromide (CuBr) to yield 1-bromo-2-chloro-4-fluorobenzene. google.com Subsequent nitration would then be required to introduce the nitro group.

Alternatively, a more complex precursor such as 4-bromo-3-chloro-2-fluoroaniline (B37690) could be synthesized. Diazotization of this amine would form the corresponding diazonium salt. While the direct substitution of the diazonium group with a nitro group (a nitro-dediazoniation) is less common than halogenation, it can be achieved under specific conditions. More typically, the Sandmeyer reaction is used to introduce halogens. nih.govmasterorganicchemistry.com For instance, a patent describes a three-step synthesis involving bromination, reduction of a nitro group to an amine, and a subsequent diazotization-Sandmeyer reaction to produce a dibromo-fluorobenzene derivative, highlighting the industrial utility of this sequence. google.com

The general scheme for a Sandmeyer reaction is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Sandmeyer Reaction: Ar-N₂⁺X⁻ + CuX' → Ar-X' + N₂ + CuX

This methodology provides a robust way to install halogens at specific positions that might be inaccessible through direct electrophilic halogenation due to unfavorable directing group effects. orgsyn.org

Novel Synthetic Pathways to this compound and its Analogues

Modern organic synthesis continually seeks more efficient, selective, and sustainable methods. For a complex target like this compound, novel pathways could involve new catalytic systems or strategic modifications of classical reactions.

One innovative approach is ipso-nitration, where a substituent other than hydrogen, such as a boronic acid group (-B(OH)₂), is replaced by a nitro group. orgchemres.org A hypothetical route could begin with the synthesis of 1-bromo-4-chloro-3-fluorobenzene-2-boronic acid. This intermediate could then be subjected to ipso-nitration, using reagents like ammonium (B1175870) nitrate/trifluoroacetic anhydride, to directly install the nitro group at the C2 position with perfect regioselectivity. This strategy avoids the potential formation of isomers associated with direct nitration of the parent arene.

Furthermore, advancements in Sandmeyer-type reactions include the development of copper-free protocols or the use of ionic liquids as reaction media, which can lead to improved yields and easier product isolation. organic-chemistry.orgnih.gov A synthetic sequence could leverage these modern variants to build the target molecule. For example, starting with 3-fluoro-2-nitroaniline, a sequence of diazotization and modern Sandmeyer reactions could be employed to introduce the chlorine and bromine atoms regioselectively.

Another area of development is in catalysis for C-H functionalization. While challenging, a direct C-H nitration of 1-bromo-4-chloro-3-fluorobenzene catalyzed by a sophisticated transition-metal complex could one day offer the most atom-economical route to the desired product, although such a process is not yet established for this specific transformation.

Reaction Chemistry and Mechanistic Investigations of 1 Bromo 4 Chloro 3 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds not through an SN1 or SN2 mechanism, which are unfavorable for aryl halides, but typically through a stepwise addition-elimination pathway. pressbooks.pub For a molecule like 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, the SNAr mechanism is highly relevant due to the activating effects of its substituents.

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. These groups stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy. openstax.orgmasterorganicchemistry.com In this compound, both the nitro group and the halogen atoms (bromine, chlorine, and fluorine) function as EWGs, rendering the ring highly susceptible to nucleophilic attack.

Nitro Group: The nitro group (-NO2) is a powerful activating group for SNAr reactions, especially when positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub Its strong electron-withdrawing ability, through both inductive and resonance effects, delocalizes the negative charge of the intermediate, providing substantial stabilization. wikipedia.org In this molecule, the nitro group is at the C2 position, making it ortho to the bromine at C1 and para to the chlorine at C4. This positioning strongly activates both the C1 and C4 positions for nucleophilic attack.

Halogens: Halogen substituents also withdraw electron density from the ring inductively. This effect makes the ring more electrophilic and facilitates the initial attack by a nucleophile. wikipedia.org While they are less powerful activators than the nitro group, the cumulative effect of three halogens further enhances the ring's reactivity towards nucleophiles. Fluorine's high electronegativity makes it particularly effective at activating the ring for the initial nucleophilic attack. youtube.com

SubstituentPositionElectronic EffectInfluence on SNAr Reactivity
Nitro (-NO2)C2Strongly electron-withdrawing (Inductive and Resonance)Strongly activating, stabilizes intermediate
Bromo (-Br)C1Electron-withdrawing (Inductive)Activating
Fluoro (-F)C3Strongly electron-withdrawing (Inductive)Activating
Chloro (-Cl)C4Electron-withdrawing (Inductive)Activating

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pub

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . wikipedia.orgwikipedia.org The stability of this complex is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. For this compound, the nitro group at the C2 position is ideally situated to stabilize the negative charge when the attack occurs at either the C1 (ortho) or C4 (para) positions. libretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

While the stepwise mechanism involving a stable Meisenheimer intermediate is well-established, recent research has suggested that some SNAr reactions may proceed through a concerted pathway . bris.ac.uknih.gov In this mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete intermediate. bris.ac.uk The prevalence of a stepwise versus a concerted pathway can depend on the specific reactants, leaving group, and reaction conditions. However, for highly activated systems like polyhalogenated nitrobenzenes, the formation of a well-stabilized Meisenheimer complex is considered a common mechanistic feature. wikipedia.org

A distinctive feature of SNAr reactions is the unusual order of leaving group ability among halogens. In contrast to SN1 and SN2 reactions where the C-I bond is the weakest and iodide is the best leaving group, the typical reactivity order in SNAr is F > Cl ≈ Br > I. masterorganicchemistry.comwikipedia.org

This inverted order is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group. masterorganicchemistry.com The factors influencing this competition are:

Electronegativity and Inductive Effect: Fluorine is the most electronegative halogen. Its powerful inductive electron withdrawal makes the carbon atom it is attached to highly electrophilic (electron-poor) and thus more susceptible to nucleophilic attack. youtube.com This effect lowers the activation energy of the first, rate-limiting step, making fluoride (B91410) a better leaving group in many SNAr contexts.

Carbon-Halogen Bond Strength: The C-F bond is the strongest carbon-halogen bond. In the second step of the mechanism (elimination), breaking this bond is more difficult than breaking a C-Cl or C-Br bond. However, since this step is usually fast and not rate-determining, the bond strength is less important than the rate of the initial attack. masterorganicchemistry.com

Therefore, in a molecule like this compound, there is a competition between the three halogens as potential leaving groups. While fluorine is at a position meta to the nitro group and thus less activated, the competition between the activated bromine (ortho) and chlorine (para) would be significant. Based on the general reactivity trend, one might predict that substitution of chlorine would be slightly favored over bromine, assuming the initial attack is the rate-determining step. However, the exact outcome can be influenced by the nature of the nucleophile and the specific reaction conditions. researchgate.net

Site-selectivity in SNAr reactions on this compound is governed by the activating effect of the nitro group. Nucleophilic attack is strongly directed to the positions ortho and para to the nitro group because the resulting negative charge in the Meisenheimer complex can be delocalized onto the nitro group itself, providing significant resonance stabilization. libretexts.org

Activated Positions:

C1 (Bromo): This position is ortho to the C2-nitro group. Attack at this site leads to a Meisenheimer complex where the negative charge is stabilized by the nitro group.

C4 (Chloro): This position is para to the C2-nitro group. Attack here also forms a highly stabilized Meisenheimer complex.

Deactivated Position:

C3 (Fluoro): This position is meta to the C2-nitro group. If a nucleophile were to attack this carbon, the resulting negative charge could not be delocalized onto the nitro group through resonance. libretexts.org This lack of stabilization makes attack at the C3 position significantly less favorable.

Therefore, nucleophilic substitution will occur selectively at either the C1 or C4 positions. The ultimate product will depend on the relative leaving group abilities of bromine versus chlorine at these activated sites. Given that Cl and Br have similar leaving group abilities in SNAr, a mixture of products resulting from the displacement of both bromide and chloride ions is possible. wikipedia.org

Electrophilic Aromatic Substitution (EAS)

In contrast to its high reactivity in SNAr, this compound is extremely unreactive towards electrophilic aromatic substitution (EAS). EAS reactions, such as nitration, halogenation, and Friedel-Crafts alkylation, involve the attack of an electron-rich aromatic ring on a strong electrophile. masterorganicchemistry.com The substituents on this molecule have the opposite effect required for this reaction class.

Both the nitro group and halogen atoms are deactivating groups for EAS, meaning they make the benzene (B151609) ring less reactive than benzene itself. openstax.org They achieve this by withdrawing electron density from the ring, making it less nucleophilic and thus less likely to attack an electrophile.

Nitro Group: The nitro group is one of the most powerful deactivating groups. pressbooks.pubyoutube.com It strongly withdraws electron density from the ring through both inductive and resonance effects, destabilizing the positively charged carbocation intermediate (the sigma complex or Wheland intermediate) that is formed during the reaction. libretexts.org

Halogens (Br, Cl, F): Halogens are also deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. openstax.org This net withdrawal of electron density reduces the ring's nucleophilicity. pressbooks.pub

The cumulative effect of one powerful deactivating nitro group and three deactivating halogen atoms makes the aromatic ring of this compound exceptionally electron-poor and therefore highly resistant to attack by electrophiles. Forcing an EAS reaction on this substrate would require extremely harsh conditions, and yields would likely be very low.

SubstituentEffect on EASReasonDirecting Effect
Nitro (-NO2)Strongly DeactivatingStrong inductive and resonance withdrawalMeta
Bromo (-Br)Weakly DeactivatingInductive withdrawal > resonance donationOrtho, Para
Chloro (-Cl)Weakly DeactivatingInductive withdrawal > resonance donationOrtho, Para
Fluoro (-F)Weakly DeactivatingInductive withdrawal > resonance donationOrtho, Para

Theoretical Predictions of EAS Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In the case of this compound, the benzene ring is substituted with four distinct groups, each exerting a significant influence on the ring's reactivity and the orientation of incoming electrophiles.

The substituents can be categorized based on their electronic effects:

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position relative to itself.

Halogens (-Br, -Cl, -F): Halogens are also deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the substitution. ijrti.orgirjet.net

In this compound, there are two available positions for substitution: C5 and C6. Theoretical predictions of regioselectivity are made by assessing the stability of the cationic sigma complex (Wheland intermediate) that would form upon electrophilic attack at each available carbon. ijrti.orgirjet.net The nitro group at C2 strongly deactivates the entire ring and directs meta to its position, which would be C4 (already substituted) and C6. The halogens at C1, C3, and C4 direct ortho and para.

A qualitative analysis suggests the following:

Attack at C5: This position is meta to the bromine at C1, ortho to the chlorine at C4, and meta to the fluorine at C3 and the nitro group at C2.

Attack at C6: This position is ortho to the bromine at C1, para to the chlorine at C4, and meta to the nitro group at C2.

Predicted Regioselectivity for Electrophilic Aromatic Substitution
Position of AttackDirecting Influence of SubstituentsPredicted Outcome
C5-NO₂ (meta), -Br (meta), -Cl (ortho), -F (meta)Disfavored
C6-NO₂ (meta), -Br (ortho), -Cl (para), -F (N/A)Favored

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful synthetic tools for forming carbon-carbon bonds. nih.govresearchgate.net These reactions are widely used to couple aryl halides with various organometallic reagents. For a substrate like this compound, these reactions provide a pathway to introduce new aryl or alkyl groups onto the benzene ring, replacing one of the halogen atoms.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govrhhz.net

In the context of this compound, a Suzuki coupling would typically involve reacting the substrate with an arylboronic acid in the presence of a palladium catalyst and a base. Given the relative reactivity of the carbon-halogen bonds, the reaction is expected to occur selectively at the C-Br bond.

Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeOrganometallic ReagentTypical Catalyst/LigandExpected Product Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂/SPhos1-Aryl-4-chloro-3-fluoro-2-nitrobenzene
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄1-Alkyl/Aryl-4-chloro-3-fluoro-2-nitrobenzene

A significant challenge and opportunity in the chemistry of polyhalogenated aromatics is achieving site-selective functionalization. nih.govnih.gov The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition follows a well-established trend: C-I > C-Br > C-Cl > C-F. whiterose.ac.uk This differential reactivity is based on the bond dissociation energies (BDEs) of the C-X bonds.

For this compound, this reactivity hierarchy is paramount.

The C-Br bond is the most labile and therefore the most reactive site for oxidative addition with a Pd(0) catalyst.

The C-Cl bond is considerably stronger and less reactive, typically requiring more forcing conditions or specialized catalyst systems to react. nih.gov

The C-F bond is the strongest and is generally unreactive in standard palladium-catalyzed cross-coupling reactions.

Consequently, by carefully controlling the reaction conditions (e.g., catalyst, temperature, reaction time), it is possible to achieve highly selective cross-coupling exclusively at the C1 position (C-Br bond). researchgate.net This allows for the stepwise functionalization of the molecule. The initial coupling product, a 1-substituted-4-chloro-3-fluoro-2-nitrobenzene, retains the chlorine and fluorine atoms, which could potentially be targeted in subsequent, more aggressive coupling reactions if desired. The strong electron-withdrawing effect of the nitro group increases the electrophilicity of the carbon atoms attached to the halogens, which can facilitate the initial oxidative addition step, particularly at the most reactive C-Br site. nih.gov

Reduction Chemistry of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental and highly valuable transformation in organic synthesis. For this compound, this reaction yields 2-bromo-5-chloro-6-fluoroaniline . This aniline (B41778) derivative is a versatile intermediate for the synthesis of pharmaceuticals and other complex organic molecules. evitachem.com

A variety of reducing agents and catalytic systems can accomplish this transformation. Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. organic-chemistry.org

Metal/Acid Reduction: Classic methods involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can serve as the hydrogen source.

Other Reagents: Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), can also be effective. organic-chemistry.orgunimi.it

The choice of method can be critical to avoid unwanted side reactions, such as hydrodehalogenation (replacement of a halogen with hydrogen), which can occur under certain catalytic hydrogenation conditions.

The mechanism for the reduction of aromatic nitro compounds is generally accepted to proceed through a series of two-electron reduction steps, often referred to as the Haber-Lukashevich mechanism. orientjchem.orgresearchgate.net This pathway involves the formation of several key intermediates.

The reduction from the nitro group (-NO₂) to the amine group (-NH₂) is a six-electron process. The accepted pathway involves the following steps:

Nitro to Nitroso: The nitro group is first reduced to a nitroso group (-N=O). The intermediate is nitrosobenzene.

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine group (-NHOH). The intermediate is N-phenylhydroxylamine.

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (-NH₂). unimi.it

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the benzene (B151609) ring. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, including advanced 2D experiments, the exact placement of each substituent can be confirmed.

The ¹H NMR spectrum of 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is expected to show two signals in the aromatic region, corresponding to the protons at the C5 and C6 positions. These protons would appear as doublets due to coupling with each other. The chemical shifts are heavily influenced by the electronic effects of the surrounding substituents. The nitro group at C2 is a strong electron-withdrawing group, causing significant deshielding (a downfield shift) of nearby protons. The halogens (Br, Cl, F) also exert electron-withdrawing inductive effects and electron-donating resonance effects, which modify the chemical shifts in a more complex manner. core.ac.ukstackexchange.com

The proton at C6 (H-6) is ortho to the bromine atom and meta to the nitro group. The proton at C5 (H-5) is ortho to the chlorine atom and meta to the fluorine atom. Due to the strong deshielding effect of the nitro group, H-6 is expected to appear at a lower field than H-5.

Similarly, the ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly attached to the electronegative substituents (C1-C4) will be significantly shifted. The C2 carbon, bonded to the nitro group, is expected to be highly deshielded. The carbons bonded to the halogens will also show characteristic shifts, with the C-F bond often causing a large downfield shift and a strong one-bond coupling (¹JCF). rsc.orgresearchgate.net

¹⁹F NMR spectroscopy is particularly informative for fluorine-containing compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.orgazom.com The single fluorine atom in the molecule will produce one signal, and its chemical shift will be characteristic of a fluorine atom on a highly substituted, electron-deficient aromatic ring. nih.gov

Predicted ¹H and ¹⁹F NMR Data for this compound Note: These are estimated values based on additive substituent effects.

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H H-5 7.60 - 7.80 d J(H5-H6) ≈ 8-9
¹H H-6 7.90 - 8.10 d J(H6-H5) ≈ 8-9
¹⁹F F-3 -110 to -130 m -

To unambiguously confirm the substitution pattern and assign all signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ²D ¹H-¹H COSY spectrum would show a cross-peak between the H-5 and H-6 signals, confirming their adjacent relationship on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the H-5 signal to the C5 signal and the H-6 signal to the C6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the full structure of polysubstituted aromatics. It reveals correlations between protons and carbons over two or three bonds. libretexts.org Key expected correlations would include:

H-5 correlating to C-1 (Br), C-3 (F), and C-4 (Cl).

H-6 correlating to C-1 (Br), C-2 (NO₂), and C-4 (Cl). These long-range correlations provide unequivocal proof of the substituent positions relative to the protons, allowing for the complete and confident structural assignment.

Predicted Key HMBC Correlations

Proton Correlating Carbons (over 2-3 bonds) Structural Information Confirmed
H-5 C1, C3, C4, C6 Confirms positions of Br, F, and Cl relative to H-5.
H-6 C1, C2, C4, C5 Confirms positions of Br, NO₂, and Cl relative to H-6.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would be dominated by several characteristic absorption bands:

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two strong and easily identifiable stretching vibrations in the IR spectrum: an asymmetric stretch (νas) typically between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1330-1370 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations are expected above 3000 cm⁻¹.

Carbon-Halogen Vibrations: The stretching vibrations for the carbon-halogen bonds occur in the fingerprint region of the IR spectrum. spectroscopyonline.com The C-F stretch is typically the strongest and at the highest frequency (1100-1250 cm⁻¹). The C-Cl stretch appears around 700-850 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, typically 500-650 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

Functional Group / Bond Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretching 3050 - 3150 Medium-Weak
Aromatic C=C Ring Stretching 1450 - 1600 Medium-Strong
Nitro (NO₂) Asymmetric Stretch 1500 - 1570 Strong
Nitro (NO₂) Symmetric Stretch 1330 - 1370 Strong
C-F Stretching 1100 - 1250 Strong
C-Cl Stretching 700 - 850 Strong
C-Br Stretching 500 - 650 Medium-Strong

The vibrational frequencies are directly related to the bond strengths and the masses of the atoms involved. The electronic structure of this compound is heavily perturbed by the four substituents. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, reduces the electron density within the aromatic ring. This perturbation alters the force constants of the C=C and C-H bonds, leading to shifts in their vibrational frequencies compared to unsubstituted benzene.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra. youtube.comacs.org By comparing the calculated spectra with experimental data, a detailed assignment of each vibrational mode can be achieved, and the influence of the electronic structure on these modes can be quantified. chemijournal.com

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and offering insights into the structure. chemguide.co.uk

For this compound (C₆H₂BrClFNO₂), the most striking feature in its mass spectrum would be the complex isotopic pattern of the molecular ion (M⁺). This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br, ~50.5%; ⁸¹Br, ~49.5%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This combination results in a cluster of peaks for the molecular ion at M⁺, [M+2]⁺, and [M+4]⁺, with a characteristic intensity ratio that is a definitive signature for the presence of one bromine and one chlorine atom. nist.govlibretexts.org

Electron ionization (EI) would likely cause fragmentation of the molecular ion. docbrown.info Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). nih.gov The loss of halogen atoms (Br, Cl, F) is also a probable fragmentation route.

Predicted Major Ions in the Mass Spectrum of this compound Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

Ion Formula Predicted m/z Comments
[M]⁺ [C₆H₂⁷⁹Br³⁵ClFNO₂]⁺ 253 Molecular ion. Exhibits complex isotopic pattern.
[M-NO]⁺ [C₆H₂BrClFNO]⁺ 223 Loss of nitric oxide.
[M-NO₂]⁺ [C₆H₂BrClF]⁺ 207 Loss of the nitro group. This fragment will also show the Br/Cl isotopic pattern.
[M-Br]⁺ [C₆H₂ClFNO₂]⁺ 174 Loss of a bromine radical. This fragment will show the Cl isotopic pattern.
[M-Cl]⁺ [C₆H₂BrFNO₂]⁺ 218 Loss of a chlorine radical. This fragment will show the Br isotopic pattern.

Fragmentation Patterns and Structural Information beyond Molecular Weight

In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a distinct molecular ion peak. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments, aiding in their identification.

While a specific mass spectrum for this compound is not publicly available, the fragmentation pathways can be predicted based on the known behavior of substituted nitrobenzenes and halogenated aromatic compounds. Key fragmentation processes are likely to include:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (mass 46) or NO (mass 30) followed by CO. This would result in significant peaks in the mass spectrum.

Cleavage of halogen atoms: The carbon-halogen bonds can cleave, leading to the loss of Br, Cl, or F radicals. The relative ease of cleavage generally follows the trend C-Br > C-Cl > C-F.

Formation of halonium ions: Rearrangement and fragmentation can lead to the formation of various charged species, including fragments where the charge is localized on a halogen atom or the aromatic ring.

The fragmentation pattern provides a fingerprint that is unique to the compound's structure, allowing for differentiation from its isomers.

Table 1: Predicted Major Mass Spectrometric Fragments for this compound

Fragment IonPredicted m/zDescription
[M]⁺253/255/257Molecular ion with isotopic distribution
[M-NO₂]⁺207/209/211Loss of the nitro group
[M-Br]⁺174/176Loss of a bromine radical
[M-Cl]⁺218/220Loss of a chlorine radical
[C₆H₂FCl]⁺129/131Fragment after loss of Br and NO₂
[C₆H₂FBr]⁺173/175Fragment after loss of Cl and NO₂

Note: The m/z values are nominal and represent the major isotopes. The table is predictive and based on general fragmentation rules for similar compounds.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound, with a molecular formula of C₆H₂BrClFNO₂, the theoretical exact masses for the most abundant isotopes can be calculated.

Table 2: Theoretical Exact Masses for Key Isotopologues of this compound

Isotopic CompositionTheoretical Exact Mass (Da)
¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁹F¹⁴N¹⁶O₂252.8941
¹²C₆¹H₂⁸¹Br³⁵Cl¹⁹F¹⁴N¹⁶O₂254.8920
¹²C₆¹H₂⁷⁹Br³⁷Cl¹⁹F¹⁴N¹⁶O₂254.8911

By comparing the experimentally measured exact mass to the theoretical values, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), insights into its solid-state structure can be gained by examining related compounds.

Conformational Studies and Molecular Packing

The conformation of this compound is expected to be largely planar, with the benzene ring forming a rigid core. wikipedia.org Some puckering of the ring or slight out-of-plane deviation of the substituents may occur due to steric hindrance between the adjacent bromo, fluoro, and nitro groups. The nitro group may be twisted slightly out of the plane of the benzene ring, a common feature in ortho-substituted nitrobenzenes. researchgate.net

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

In the absence of strong hydrogen bond donors, the intermolecular interactions in the crystal structure of this compound are expected to be dominated by halogen bonding and other weak interactions.

Halogen Bonding: Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. In this compound, the bromine and chlorine atoms can participate in halogen bonds with the nitro group's oxygen atoms or the fluorine atom of a neighboring molecule. The strength of these interactions generally follows the order I > Br > Cl > F. The presence of multiple halogen atoms and a nitro group provides several potential sites for halogen bonding, which could play a significant role in the crystal packing. rsc.org

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and halogen atoms, may promote π-π stacking interactions between the benzene rings of adjacent molecules.

The interplay of these various intermolecular forces will determine the final crystal packing, influencing properties such as melting point, solubility, and crystal morphology.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can elucidate a range of properties from electronic distribution to reactivity indices.

The electronic behavior of an aromatic compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For nitrobenzene (B124822), the parent compound, the nitro group acts as a strong electron-withdrawing group, which lowers the energy of both the HOMO and LUMO compared to benzene. researchgate.net The presence of three different halogen atoms (bromine, chlorine, and fluorine) as substituents on the benzene ring of this compound further modulates its electronic properties. These halogens are electronegative and also possess lone pairs of electrons, leading to a complex interplay of inductive (-I) and resonance (+M) effects that influence the charge distribution across the aromatic ring.

The molecular electrostatic potential (MEP) surface is a useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In nitro-aromatic compounds, the region around the nitro group is typically electron-deficient (positive potential), making it susceptible to nucleophilic attack, whereas the aromatic ring can have regions of varying electron density depending on the nature and position of other substituents.

Table 1: Representative Frontier Molecular Orbital Energies for Nitrobenzene

Molecular OrbitalEnergy (eV)
HOMO-7.07
LUMO-0.46
HOMO-LUMO Gap6.61

Note: These values are for the parent compound, nitrobenzene, and serve as a reference. The actual values for this compound would be influenced by the specific substitution pattern.

Quantum chemical descriptors derived from DFT calculations are invaluable for quantifying the reactivity of molecules. Global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Hardness (η): Measures the resistance to change in the electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For substituted nitrobenzenes, these calculations can predict the regioselectivity of various reactions. The presence of multiple substituents with competing electronic effects in this compound makes such analyses particularly important for understanding its chemical behavior.

Table 2: Conceptual DFT-Based Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating/accepting tendency
Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Electrophilicity (ω)μ2 / (2η)Propensity to accept electrons

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This includes identifying stationary points such as reactants, products, intermediates, and, crucially, transition states. For substituted nitrobenzenes, computational studies have investigated decomposition pathways and substitution reactions. researchgate.net

For instance, the unimolecular decomposition of nitroaromatic compounds can proceed through different pathways, such as the cleavage of the C-NO2 bond. researchgate.net The nature and position of substituents can significantly influence the activation energies of these pathways. researchgate.net In the case of this compound, DFT could be used to model the transition states for various potential reactions, such as nucleophilic aromatic substitution, and to determine the most energetically favorable reaction pathways.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational dynamics. For a molecule like this compound, which has a relatively rigid aromatic core, the primary conformational flexibility would involve the rotation of the nitro group.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors serve as a bridge between the molecular structure and its chemical reactivity, forming the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. A wide array of descriptors can be calculated, including electronic, geometric, and topological parameters.

For a series of related compounds, correlations can be established between these descriptors and experimentally observed properties, such as reaction rates or biological activity. For polyhalogenated nitrobenzenes, descriptors like the dipole moment, polarizability, and various charge-based indices would be critical in developing such relationships. These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.

Studies on Non-Covalent Interactions (e.g., Halogen Bonding Involving Multiple Halogens)

The presence of three different halogen atoms (Br, Cl, F) in this compound makes it a compelling candidate for studying non-covalent interactions, particularly halogen bonding. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgrsc.org

The strength of the halogen bond generally follows the order I > Br > Cl > F. ijres.org Computational studies can map the electrostatic potential on the surface of the halogen atoms to identify the location and magnitude of the σ-hole. The presence of the electron-withdrawing nitro group and other halogens is expected to enhance the positive character of the σ-holes on the bromine and chlorine atoms, making them potent halogen bond donors. nih.gov These interactions can play a crucial role in the crystal packing of the molecule and its interactions with other molecules in a biological or material context. DFT calculations are essential for quantifying the strength and directionality of these halogen bonds. nih.govresearchgate.net

This compound as a Versatile Building Block

A molecule with the structure of this compound would possess multiple reactive sites, making it a potentially versatile building block in organic synthesis. The distinct electronic nature of the four different substituents would allow for selective and sequential reactions.

The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This would typically allow for the displacement of one of the halogen atoms, most likely the one positioned ortho or para to the nitro group. Furthermore, the nitro group itself can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization and coupling reactions, or the formation of amides and sulfonamides.

The three different halogen atoms (bromine, chlorine, and fluorine) would offer differential reactivity, particularly in metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally the most reactive in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. The carbon-chlorine bond is typically less reactive, offering the potential for subsequent, selective coupling reactions under more forcing conditions. The carbon-fluorine bond is the most robust and generally unreactive in such cross-coupling reactions, often remaining as a stable substituent in the final product. This hierarchy of reactivity would be a key feature in its utility as a building block.

Table 1: Potential Selective Reactions of this compound

Reactive SiteType of ReactionPotential Transformation
Bromo groupCross-coupling (e.g., Suzuki, Heck)Formation of a new C-C bond
Chloro groupNucleophilic Aromatic SubstitutionIntroduction of an O, N, or S-based nucleophile
Nitro groupReductionConversion to an amino group for further functionalization

This table is illustrative and based on general principles of organic reactivity, not on specific published data for the title compound.

Synthesis of Complex Polycyclic and Heterocyclic Systems

Given its array of functional groups, this compound could theoretically serve as a precursor for the synthesis of complex polycyclic and heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science.

For instance, the reduction of the nitro group to an amine, followed by an intramolecular reaction with one of the adjacent halogen atoms, could be a pathway to form a five- or six-membered heterocyclic ring fused to the benzene core. Furthermore, sequential cross-coupling reactions at the bromine and chlorine positions could be employed to build up complex polycyclic aromatic systems. The strategic placement of the substituents would be critical in directing the cyclization steps to achieve the desired molecular architecture.

Precursor for Functional Materials and Advanced Chemical Entities

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This includes increased thermal stability, enhanced lipophilicity, and altered electronic properties. A polyhalogenated and nitrated benzene derivative like this compound could be a valuable intermediate in the synthesis of functional materials.

For example, it could be used to create novel liquid crystals, polymers with specific thermal or optical properties, or as a building block for organic light-emitting diodes (OLEDs). In the pharmaceutical and agrochemical industries, compounds of this nature are often used as starting materials for the synthesis of biologically active molecules, where the specific substitution pattern is key to the desired activity.

Conclusion

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene represents an intriguing target for chemical synthesis and investigation. While direct experimental data for this specific isomer is scarce, a thorough analysis of the chemistry of related polyhalogenated nitroaromatics allows for a well-founded academic exploration of its potential properties, reactivity, and applications. The unique combination of four different substituents on the benzene (B151609) ring suggests a rich and complex chemistry, making it a promising candidate for future research in synthetic methodology, medicinal chemistry, and materials science. Further experimental studies are necessary to fully elucidate the characteristics of this compound and unlock its potential.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of polysubstituted benzenes often relies on multi-step procedures that can be resource-intensive. rsc.org Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene.

Key areas for investigation include:

Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions like nitration, and potential for higher yields and purity. acs.orgmdpi.comnih.gov Investigating the application of flow chemistry to the synthesis of this compound could lead to more scalable and sustainable production. acs.org

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. tudublin.ie Exploring biocatalytic routes, such as enzymatic halogenation or nitration on a suitable precursor, could offer a highly selective and environmentally friendly alternative to traditional methods. chemrxiv.orgnih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial for sustainability. Future synthetic strategies should aim for high atom economy, minimizing waste generation.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Flow ChemistryImproved safety, scalability, and reproducibilityMicroreactor technology, process optimization
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impactEnzyme discovery and engineering
High Atom Economy ReactionsWaste minimization, resource efficiencyCatalytic C-H functionalization, multicomponent reactions

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic and steric properties of this compound open up possibilities for exploring novel reactivity patterns and catalytic transformations.

Promising research avenues include:

Palladium-Catalyzed Cross-Coupling: While the reduction of the nitro group is a common transformation, the development of palladium-catalyzed cross-coupling reactions at the bromine or chlorine positions would significantly enhance the synthetic utility of this molecule. nih.govmdpi.comresearchgate.net Overcoming the challenges associated with the electron-deficient nature of the aromatic ring will be a key focus. nih.gov

C-H Activation: Direct functionalization of the C-H bond on the aromatic ring offers a more atom-economical approach to introducing new substituents. rsc.orgnih.govuniv-rennes.frbeilstein-journals.org Investigating regioselective C-H activation strategies would provide a powerful tool for derivatizing this compound. rsc.orguniv-rennes.fr

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable method for a variety of organic transformations. researchgate.net Exploring the photocatalytic reduction of the nitro group or other functional group transformations could lead to novel and efficient synthetic methods. sci-hub.seacs.orgacs.orgmdpi.comscielo.org.mx

Advanced Computational Modeling for Precise Property and Reactivity Prediction

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. Advanced computational modeling can guide experimental work and accelerate the discovery of new applications for this compound.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data. nih.gov Such calculations can provide insights into the reactivity of the different functional groups and guide the design of new reactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different environments, such as in solution or at the interface of a material. This can be particularly useful for understanding its potential applications in materials science and supramolecular chemistry.

Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, it may be possible to predict the biological activity or toxicity of derivatives of this compound based on their molecular structure. researchgate.netnih.govoptibrium.com

Computational MethodPredicted PropertiesPotential Applications
Density Functional Theory (DFT)Molecular structure, electronic properties, reactivity indicesReaction mechanism studies, catalyst design
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsSupramolecular assembly prediction, material property simulation
QSAR ModelingBiological activity, toxicityDrug discovery, environmental risk assessment

Integration into Supramolecular Assemblies and Material Science Contexts

The presence of multiple halogen atoms and a nitro group makes this compound an interesting building block for supramolecular chemistry and materials science.

Potential research directions include:

Halogen Bonding: The bromine, chlorine, and fluorine atoms can all participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules into well-defined supramolecular structures. nih.govbohrium.comacs.orgnih.govacs.org Exploring the halogen bonding capabilities of this compound could lead to the development of new crystal engineering strategies and functional materials. nih.gov

Functional Materials: Aryl halides are widely used as starting materials for the synthesis of conjugated polymers and other functional organic materials. nih.gov The unique substitution pattern of this compound could be exploited to create novel materials with interesting electronic or optical properties.

Multicomponent Reaction Strategies Involving this compound

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. dovepress.comresearchgate.netrsc.org Designing MCRs that incorporate this compound would provide rapid access to diverse and complex molecular scaffolds.

Areas for future exploration include:

Electron-Deficient Dienophile/Substrate: The electron-deficient nature of the aromatic ring makes it a potential candidate for use as a substrate in MCRs that proceed through nucleophilic aromatic substitution or as a dienophile in Diels-Alder type reactions.

Cascade Reactions: Investigating cascade reactions, where a single transformation on one of the functional groups of this compound triggers a series of subsequent reactions, could lead to the efficient synthesis of complex heterocyclic structures. nih.govbaranlab.orgrsc.orgresearchgate.net

Ugi and Passerini-type Reactions: While challenging, the development of conditions that would allow the participation of derivatives of this compound in classic MCRs like the Ugi or Passerini reactions would be a significant advancement. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, and how can yield be maximized?

  • Methodology : Begin with halogenation of nitrobenzene derivatives. For example, nitration of 1-bromo-4-chloro-3-fluorobenzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers, as regioselectivity challenges are common due to competing electronic effects of substituents .

Q. How can purity and structural integrity be validated for this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., para-nitro vs. ortho-chloro) by analyzing coupling constants and chemical shifts.
  • GC-MS/HPLC : Assess purity (>95% threshold) and detect trace impurities like dehalogenated byproducts .
  • Elemental Analysis : Verify stoichiometry (C₆H₂BrClFNO₂) to rule out incomplete nitration or halogen loss .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks.
  • Ventilation : Use fume hoods to avoid inhalation of volatile nitro/halogenated intermediates.
  • Storage : Keep in amber glass at room temperature; avoid light exposure to prevent nitro group degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitution reactions involving this compound?

  • Methodology : Perform DFT calculations to map electrostatic potential surfaces and identify reactive sites. Experimentally, compare reactivity in nucleophilic aromatic substitution (e.g., with methoxide vs. amines). The nitro group at position 2 directs electrophiles to meta positions, while halogens (Br, Cl, F) alter electron density and steric hindrance. Monitor outcomes via kinetic studies and X-ray crystallography of products .

Q. What are the stability profiles of this compound under varying thermal or photolytic conditions?

  • Methodology :

  • Thermal Analysis (TGA/DSC) : Decomposition onset temperatures (>150°C) and exothermic peaks indicate thermal instability.
  • Photolysis Studies : Expose to UV light (254 nm) and track nitro group reduction using FTIR (loss of NO₂ peaks) or HPLC. Major decomposition products may include 1-bromo-4-chloro-3-fluorobenzene .

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions?

  • Methodology : Optimize geometry at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) for C–Br vs. C–Cl bonds. Predict Suzuki-Miyaura coupling efficiency using Pd catalysts; bromine typically shows higher reactivity than chlorine. Validate with experimental yields using 4-bromo-3-chloro-2-fluorophenylboronic acid derivatives .

Q. How should contradictory data on halogen displacement rates be resolved?

  • Methodology : Replicate conflicting studies under standardized conditions (solvent, catalyst, temperature). For example, if Br displacement rates vary between DMF and THF, conduct kinetic profiling with in-situ NMR. Compare activation energies (Arrhenius plots) to identify solvent-dependent mechanistic pathways .

Q. What environmental persistence or toxicity risks are associated with this compound?

  • Methodology :

  • Biodegradation Assays : Use OECD 301B tests to assess microbial degradation in aqueous systems.
  • Ecotoxicology : Evaluate LC₅₀ in Daphnia magna or algae. Nitro and halogen groups suggest high persistence (logP ~2.5) and potential bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.